12-Hydroxy-6-epi-albrassitriol: A Technical Guide for Researchers and Drug Development Professionals
12-Hydroxy-6-epi-albrassitriol: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 178330-78-4
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 12-Hydroxy-6-epi-albrassitriol, a distinctive vitamin D analog with significant potential in research and therapeutic development. We will delve into its unique chemical properties, its mechanism of action through the Vitamin D Receptor (VDR), and its role in the modulation of calcium and phosphate metabolism. This guide offers detailed, field-proven protocols for Vitamin D Receptor binding assays and cellular differentiation studies, providing researchers with the necessary tools to investigate its biological activity. Furthermore, we will explore its synthesis and stereochemistry, offering a comprehensive understanding of this promising compound.
Introduction: Unveiling a Novel Vitamin D Analog
12-Hydroxy-6-epi-albrassitriol is a fascinating molecule that has emerged from the microbial transformation of parent compounds, specifically produced from cultures of Aspergillus sp.[1] As a vitamin D analog, it shares structural similarities with the active form of vitamin D, calcitriol, but possesses unique stereochemical properties that confer enhanced stability and potentially a more specific biological activity profile.[1] This makes it a valuable tool for dissecting the intricate signaling pathways governed by the Vitamin D Receptor (VDR) and for exploring new therapeutic avenues in areas such as metabolic bone diseases, cancer, and immune modulation.[1][2]
The primary allure of 12-Hydroxy-6-epi-albrassitriol lies in its potential to modulate calcium and phosphate metabolism with a nuanced activity profile, which could translate to a wider therapeutic window compared to naturally occurring vitamin D metabolites.[1] Its distinct structure allows for more targeted investigations into receptor binding and cellular differentiation, offering insights into the structure-activity relationships of VDR ligands.[1]
Physicochemical Properties and Synthesis
A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its effective application in research. The following table summarizes the key properties of 12-Hydroxy-6-epi-albrassitriol.
| Property | Value | Reference |
| CAS Number | 178330-78-4 | [1] |
| Molecular Formula | C₁₅H₂₆O₄ | [1] |
| Molecular Weight | 270.36 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Methanol | [1] |
| IUPAC Name | (1R,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | [1] |
While the direct synthesis of 12-Hydroxy-6-epi-albrassitriol is not extensively detailed in publicly available literature, the synthesis of its close relative, (-)-6-epi-albrassitriol, provides a valuable framework. A novel synthetic route starts from the readily available labdane diterpenoid, (+)-larixol.[3] Key steps in this synthesis involve a Norrish type II photochemical degradation to yield drim-7,9(11)-diene-6-one, followed by selective oxidation with OsO₄ or a two-step epoxidation/hydrolysis sequence to form a key intermediate, drim-7-ene-9α,11-diol-6-one.[3] The final step involves the reduction of the C6-carbonyl group with a reducing agent like LiAlH₄ to afford the desired 6-epi-albrassitriol.[3] This synthetic strategy highlights the importance of stereoselective reactions to achieve the specific stereochemistry of the final product.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Like other vitamin D analogs, the biological effects of 12-Hydroxy-6-epi-albrassitriol are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] The binding of 12-Hydroxy-6-epi-albrassitriol to the VDR initiates a cascade of molecular events that ultimately leads to the modulation of gene expression.
The canonical VDR signaling pathway can be summarized as follows:
-
Ligand Binding: 12-Hydroxy-6-epi-albrassitriol enters the target cell and binds to the ligand-binding domain (LBD) of the VDR located in the cytoplasm or nucleus.
-
Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, which promotes its heterodimerization with the Retinoid X Receptor (RXR).
-
Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This molecular machinery then modulates the transcription of target genes, leading to either an increase or decrease in the synthesis of specific proteins.
These target genes are involved in a wide array of physiological processes, including calcium and phosphate homeostasis, cell proliferation, differentiation, and immune responses.
Diagram of the VDR Signaling Pathway:
Caption: VDR signaling pathway initiated by 12-Hydroxy-6-epi-albrassitriol.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the biological activity of 12-Hydroxy-6-epi-albrassitriol. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of 12-Hydroxy-6-epi-albrassitriol for the VDR by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Principle: A constant amount of recombinant VDR and a radiolabeled vitamin D analog (e.g., [³H]1α,25(OH)₂D₃) are incubated with increasing concentrations of the unlabeled test compound (12-Hydroxy-6-epi-albrassitriol). The amount of radiolabeled ligand bound to the receptor is then measured. A decrease in bound radioactivity with increasing concentrations of the test compound indicates competitive binding.
Experimental Workflow for VDR Competitive Binding Assay:
Caption: Workflow for a VDR competitive binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant full-length human VDR in an appropriate buffer.
-
Prepare a stock solution of [³H]1α,25(OH)₂D₃ in ethanol.
-
Prepare serial dilutions of 12-Hydroxy-6-epi-albrassitriol and a positive control (unlabeled 1α,25(OH)₂D₃) in ethanol.
-
-
Incubation:
-
In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]1α,25(OH)₂D₃, and varying concentrations of either 12-Hydroxy-6-epi-albrassitriol or the unlabeled positive control.
-
Include a "total binding" control (VDR + radioligand, no competitor) and a "non-specific binding" control (VDR + radioligand + a large excess of unlabeled 1α,25(OH)₂D₃).
-
Incubate the mixture for a sufficient time at 4°C to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite (HAP) to each tube to bind the VDR-ligand complexes.
-
Incubate for 15 minutes at 4°C with occasional vortexing.
-
Centrifuge the tubes to pellet the HAP.
-
Wash the HAP pellet several times with buffer to remove unbound radioligand.
-
-
Quantification:
-
Resuspend the final HAP pellet in a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Cellular Differentiation Assay: Induction of Monocytic Differentiation in HL-60 Cells
This assay assesses the ability of 12-Hydroxy-6-epi-albrassitriol to induce the differentiation of human promyelocytic leukemia cells (HL-60) into monocytes/macrophages.
Principle: HL-60 cells are a well-established model for studying myeloid differentiation. Upon treatment with differentiating agents like vitamin D analogs, these cells undergo morphological and functional changes characteristic of mature monocytes, such as the expression of specific cell surface markers (e.g., CD11b and CD14) and the ability to perform phagocytosis and oxidative burst.
Experimental Workflow for HL-60 Differentiation Assay:
Caption: Workflow for an HL-60 cell differentiation assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment:
-
Seed the HL-60 cells at a density of 1 x 10⁵ cells/mL in fresh medium.
-
Treat the cells with various concentrations of 12-Hydroxy-6-epi-albrassitriol.
-
Include a vehicle control (e.g., ethanol or DMSO, depending on the solvent for the compound) and a positive control (e.g., 100 nM 1α,25(OH)₂D₃).
-
-
Incubation:
-
Incubate the cells for 72 to 96 hours to allow for differentiation to occur.
-
-
Assessment of Differentiation (Choose one or more methods):
-
Nitroblue Tetrazolium (NBT) Reduction Assay (Functional Differentiation):
-
Harvest the cells and resuspend them in fresh medium.
-
Add NBT solution and a phorbol ester (e.g., PMA) to stimulate the respiratory burst.
-
Incubate for 25 minutes at 37°C.
-
Count the number of cells containing dark blue formazan deposits (indicating NBT reduction) under a microscope. An increase in the percentage of NBT-positive cells indicates monocytic differentiation.
-
-
Flow Cytometry for Cell Surface Markers (Phenotypic Differentiation):
-
Harvest the cells and wash them with PBS containing 1% FBS.
-
Incubate the cells with fluorescently labeled antibodies against CD11b and CD14.
-
Analyze the cells using a flow cytometer to determine the percentage of cells expressing these markers.
-
-
Morphological Assessment:
-
Prepare cytospin slides of the treated cells.
-
Stain the slides with Wright-Giemsa stain.
-
Examine the cells under a microscope for morphological changes characteristic of monocyte/macrophage differentiation, such as a decreased nuclear-to-cytoplasmic ratio, indented nuclei, and cytoplasmic vacuolization.
-
-
Biological Activities and Therapeutic Potential
The unique structural features of 12-Hydroxy-6-epi-albrassitriol suggest a range of potential biological activities and therapeutic applications.
-
Modulation of Calcium and Phosphate Homeostasis: As a vitamin D analog, its primary role is expected to be in the regulation of calcium and phosphate levels. Its distinct stereochemistry may lead to a more favorable profile in terms of hypercalcemic side effects, a common limitation of vitamin D therapy.[1] This could be particularly beneficial in the treatment of secondary hyperparathyroidism in chronic kidney disease.
-
Anti-proliferative and Pro-differentiative Effects: The VDR is expressed in various cancer cells, and its activation can lead to cell cycle arrest, apoptosis, and differentiation.[2] 12-Hydroxy-6-epi-albrassitriol's ability to induce differentiation in leukemia cells, as demonstrated by the HL-60 assay, suggests its potential as an anti-cancer agent, particularly for hematological malignancies.
-
Immunomodulation: The VDR plays a crucial role in regulating the immune system. Vitamin D analogs have been shown to modulate T-cell responses and cytokine production, suggesting potential applications in autoimmune diseases and organ transplantation.
-
Agricultural Science: The role of vitamin D in animal health is well-established. 12-Hydroxy-6-epi-albrassitriol's potential for enhanced stability and specific activity could be explored for improving bone health and overall productivity in livestock.[1]
Conclusion
12-Hydroxy-6-epi-albrassitriol represents a promising addition to the arsenal of vitamin D analogs available to the scientific community. Its unique origin, distinct stereochemistry, and potent biological activity make it a valuable tool for both fundamental research into VDR signaling and for the development of novel therapeutics. The detailed protocols provided in this guide are intended to empower researchers to effectively investigate the properties and potential applications of this intriguing molecule. Further exploration of its in vivo efficacy and safety profile will be crucial in translating its preclinical promise into clinical reality.
References
-
Vlad, P. F., Ciocarlan, A., Coltsa, M., Edu, C., Biriiac, A., Barba, A., ... & de Groot, A. (2013). Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Natural product research, 27(9), 809–817. (URL: [Link])
-
PubChem. (n.d.). Calcitriol. National Center for Biotechnology Information. (URL: [Link])
- Christakos, S., Dhawan, P., Verstuyf, A., Verlinden, L., & Carmeliet, G. (2016). Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects. Physiological reviews, 96(1), 365–408.
-
Vlad, P. F., et al. (2013). Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Natural Product Research, 27(9), 809-817. (URL: [Link])
Sources
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. Induction of the differentiation of HL-60 promyelocytic leukemia cells by nonsteroidal anti-inflammatory agents in combination with low levels of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Competitive Protein‐Binding Assay for Total 25‐OH Vitamin D, Multicenter Evaluation and Practical Performance - PMC [pmc.ncbi.nlm.nih.gov]
